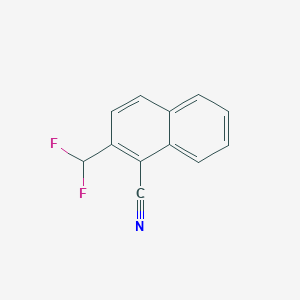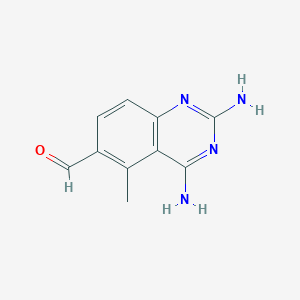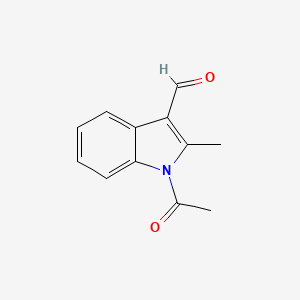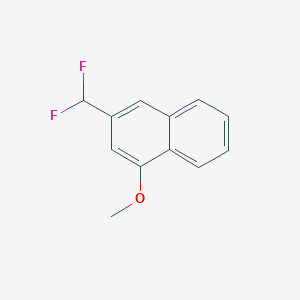![molecular formula C10H16N4O B11896095 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-26-0](/img/structure/B11896095.png)
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and diazaspiro moieties in its structure contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole
Uniqueness
Compared to similar compounds, 5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole stands out due to its oxadiazole ring, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of new materials or as a bioactive compound in medicinal chemistry.
Propriétés
Numéro CAS |
646056-26-0 |
|---|---|
Formule moléculaire |
C10H16N4O |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H16N4O/c1-13-5-2-3-10(13)4-6-14(7-10)9-11-8-12-15-9/h8H,2-7H2,1H3 |
Clé InChI |
QTVXTNSCAPFCKO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCN(C2)C3=NC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
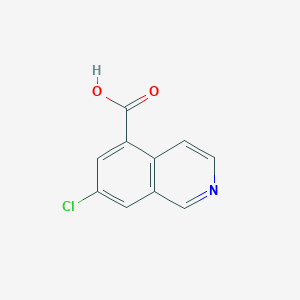
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)


